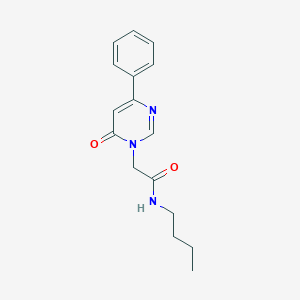![molecular formula C19H19N3OS B6541265 N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 6242-76-8](/img/structure/B6541265.png)
N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, or DMPI, is a small molecule that has been used in a variety of scientific research applications. It is a derivative of imidazole and is a versatile compound with a wide range of biological activities. DMPI has been studied in different fields, including biochemistry, physiology, pharmacology, and medicinal chemistry.
科学的研究の応用
DMPI has been used in a variety of scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of tumor cells. It has also been studied as an anti-inflammatory agent, showing promise in the treatment of inflammatory diseases. Additionally, DMPI has been studied for its potential to induce apoptosis in cancer cells, as well as its ability to inhibit the growth of bacteria.
作用機序
The exact mechanism of action of DMPI is still not fully understood. However, it is believed to act by binding to a specific target protein and inhibiting its activity. It has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. By inhibiting the activity of COX-2, DMPI can reduce inflammation.
Biochemical and Physiological Effects
DMPI has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells, induce apoptosis in cancer cells, and inhibit the growth of bacteria. Additionally, it has been shown to reduce inflammation by inhibiting the activity of COX-2.
実験室実験の利点と制限
The use of DMPI in laboratory experiments has several advantages. It is a small molecule, making it easy to synthesize and handle. Additionally, it has a wide range of biological activities, making it a versatile compound for use in various scientific research applications. However, there are some limitations to using DMPI in laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it has a low molecular weight, which can make it difficult to detect in certain experiments.
将来の方向性
Given its wide range of biological activities, DMPI has potential for use in a variety of future applications. Its ability to inhibit the growth of tumor cells and induce apoptosis in cancer cells could make it a potential therapy for cancer. Additionally, its ability to inhibit the activity of COX-2 could make it a potential therapy for inflammation-related diseases. Additionally, its ability to inhibit the growth of bacteria could make it a potential therapy for infections. Finally, its low molecular weight and high solubility could make it a potential drug delivery system.
合成法
The synthesis of DMPI has been described in several studies. It can be synthesized using a two-step process, starting with the reaction of 1-phenyl-1H-imidazol-2-ylsulfanylacetamide with 2,3-dimethylphenyl bromide in the presence of a base. The reaction produces the desired product, N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, in good yields.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-14-7-6-10-17(15(14)2)21-18(23)13-24-19-20-11-12-22(19)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZQUZBLEWUQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357739 |
Source


|
| Record name | F0599-0017 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-YL)sulfanyl]acetamide | |
CAS RN |
6242-76-8 |
Source


|
| Record name | F0599-0017 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6541189.png)
![3-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide](/img/structure/B6541195.png)
![2,4-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide](/img/structure/B6541205.png)
![2-methyl-N-[4-({[1-(thiophen-2-yl)cyclopentyl]methyl}sulfamoyl)phenyl]propanamide](/img/structure/B6541210.png)
![5-chloro-2-methoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide](/img/structure/B6541222.png)
![1-(4-fluorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide](/img/structure/B6541226.png)
![1-(3-chlorophenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}methanesulfonamide](/img/structure/B6541230.png)
![ethyl 2-{[6-(2-fluorobenzamido)pyridazin-3-yl]sulfanyl}acetate](/img/structure/B6541236.png)
![2-fluoro-N-[6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide](/img/structure/B6541242.png)
![sodium 1-(5-carboxypentyl)-2-[(1E)-3-[(2Z)-1-ethyl-3,3-dimethyl-5-sulfo-2,3-dihydro-1H-indol-2-ylidene]prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B6541245.png)
![2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6541253.png)
![{[(2-fluorophenyl)methyl]carbamoyl}methyl thiophene-3-carboxylate](/img/structure/B6541256.png)
![N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B6541278.png)
